![molecular formula C28H29BrN4O5S B2540308 4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide CAS No. 422288-60-6](/img/structure/B2540308.png)
4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the specific reactions involved, the conditions under which these reactions occur, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple, ionic, covalent, etc.) that hold these atoms together .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It would include the conditions under which these reactions occur, the products that are formed, and the yield of these products .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .Scientific Research Applications
Synthesis Techniques and Derivatives
Substantial research has been dedicated to synthesizing 6-bromo quinazolinone derivatives due to their pharmacological significance, including anti-inflammatory, analgesic, and anti-bacterial properties. Studies have focused on creating and evaluating compounds like N-substituted acetamides and triazin-thiols, which are derived from 6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl compounds. These derivatives have been synthesized, purified, and characterized using analytical and spectral data (IR, NMR & Mass). The process involves the synthesis of essential intermediates like ethyl (6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl) acetate from 6-bromo-2-phenyl-1,3,4-benzoxazinone and ethyl glycinate, followed by the preparation of the final compounds using corresponding primary amines or hydrazine hydrate (Rajveer et al., 2010).
Anti-inflammatory and Analgesic Properties
New substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones have been synthesized, showing potential as non-steroidal anti-inflammatory and analgesic agents. The structure of these newly synthesized compounds was confirmed by elemental analysis and spectral studies. Their anti-inflammatory and analgesic activities were evaluated and compared with the standard drug phenylbutazone, revealing the most active compound in this series. These findings underscore the therapeutic potential of these derivatives in managing pain and inflammation (Kumar et al., 2014).
Antimicrobial Activities
A series of compounds with a core structure of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl) have been prepared and analyzed for their antimicrobial properties against various bacterial strains like S. aureus, E. coli, P. vulgaris, and K. pneumoniae. The synthesis involves the condensation of specific intermediates, followed by screening for antibacterial activity, highlighting the compounds' potential in combating microbial infections (Singh et al., 2010).
Antiviral and Cytotoxic Activities
Novel 2,3-disubstituted quinazolin-4(3H)-ones have been developed, showing distinct antiviral activity against viruses like Herpes simplex and vaccinia. The synthesis of these compounds involves the condensation of benzo[1,3]oxazine-4-ones and anthranilic acid, highlighting their potential in the development of antiviral therapies (Selvam et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[6-bromo-2-[1-(furan-2-ylmethylamino)-1-oxobutan-2-yl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BrN4O5S/c1-3-24(26(35)31-16-21-5-4-13-38-21)39-28-32-23-11-10-20(29)15-22(23)27(36)33(28)17-18-6-8-19(9-7-18)25(34)30-12-14-37-2/h4-11,13,15,24H,3,12,14,16-17H2,1-2H3,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVOFUIMDCVIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2540227.png)
![2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2540228.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2540229.png)
![6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2540230.png)
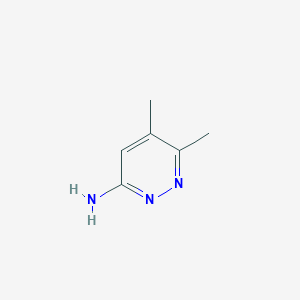
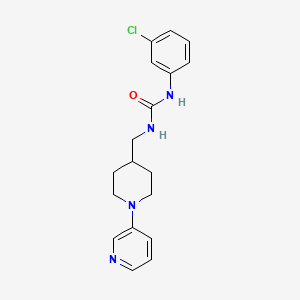
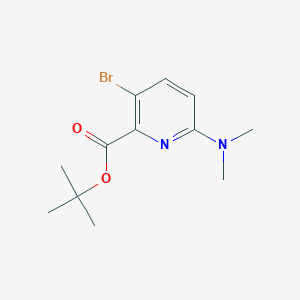
![1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate](/img/structure/B2540237.png)
![N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2540238.png)

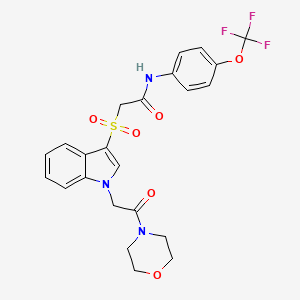
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2540244.png)
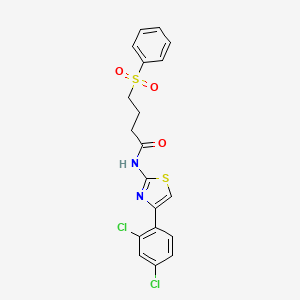
![3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2540246.png)